![molecular formula C12H21NO4 B3017642 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-03-5](/img/structure/B3017642.png)
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Eli Lilly and Company in the early 2000s as a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist. Since then, it has been investigated for its effects on various neurological and psychiatric disorders.
作用機序
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid is a selective agonist of mGluR2/3, which are G protein-coupled receptors that modulate glutamate neurotransmission. Activation of mGluR2/3 leads to a decrease in glutamate release, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamate release in the prefrontal cortex, which is believed to play a role in the pathophysiology of schizophrenia. It has also been shown to decrease anxiety-like behavior in animal models, possibly through its effects on the amygdala. Additionally, it has been shown to decrease cocaine self-administration in rats, suggesting its potential as a treatment for addiction.
実験室実験の利点と制限
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a selective agonist of mGluR2/3, which allows for the specific modulation of glutamate neurotransmission. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid. One potential direction is the investigation of its effects on other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is the development of more selective and potent mGluR2/3 agonists. Additionally, the use of this compound in combination with other drugs may have synergistic effects and could lead to improved therapeutic outcomes.
合成法
The synthesis of 2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butoxycarbonyl (Boc) group. This is followed by the addition of an amino group using diisopropylethylamine (DIPEA) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The resulting compound is then protected with a Boc group on the amino group, and the carboxylic acid group is deprotected using trifluoroacetic acid (TFA). The final step involves the addition of the bicyclo[1.1.1]pentane ring using a Grignard reagent.
科学的研究の応用
2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate glutamate neurotransmission, which is believed to play a role in the pathophysiology of these disorders.
特性
IUPAC Name |
2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-16-4-5-17-3-2-11-6-12(7-11,8-11)9(13)10(14)15/h9H,2-8,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOREVLYPZPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

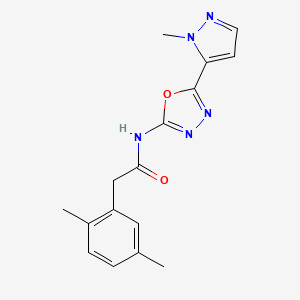

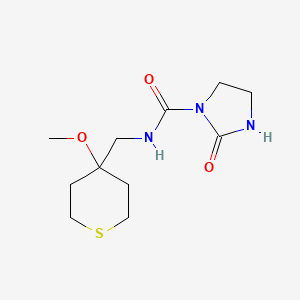
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)


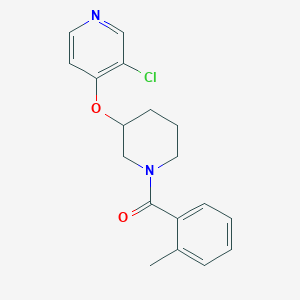
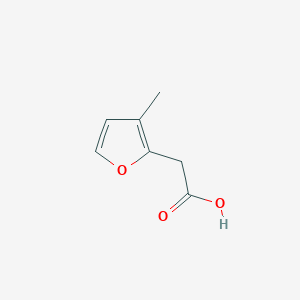

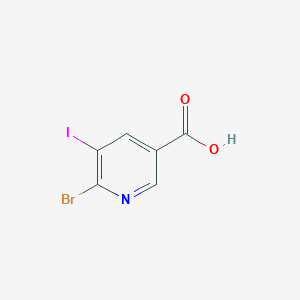
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)
